2-Cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid
Description
2-Cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid (CAS: 1698797-51-1) is an Fmoc (9-fluorenylmethoxycarbonyl)-protected amino acid derivative featuring a cyclopropyl substituent and a butanoic acid backbone. This compound is primarily utilized in solid-phase peptide synthesis (SPPS), where the Fmoc group acts as a temporary protecting agent for the amino group, enabling controlled deprotection under mild basic conditions . The cyclopropyl moiety introduces steric rigidity and conformational constraints, which can influence peptide secondary structure and stability.
Properties
Molecular Formula |
C22H23NO4 |
|---|---|
Molecular Weight |
365.4 g/mol |
IUPAC Name |
2-cyclopropyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid |
InChI |
InChI=1S/C22H23NO4/c1-2-22(20(24)25,14-11-12-14)23-21(26)27-13-19-17-9-5-3-7-15(17)16-8-4-6-10-18(16)19/h3-10,14,19H,2,11-13H2,1H3,(H,23,26)(H,24,25) |
InChI Key |
CJMPNFLBELBMQI-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1CC1)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid typically involves multiple steps:
Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through cyclopropanation reactions, often using reagents like diazomethane or Simmons-Smith reagents.
Introduction of the Fmoc Group: The fluorenylmethoxycarbonyl (Fmoc) group is commonly introduced using Fmoc chloride in the presence of a base such as triethylamine.
Coupling with Butanoic Acid: The final step involves coupling the cyclopropyl and Fmoc-protected amino group with butanoic acid, typically using coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated peptide synthesizers can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, particularly at the Fmoc-protected amino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-Cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and peptide synthesis.
Biology: Employed in the study of enzyme-substrate interactions and protein engineering.
Medicine: Investigated for potential therapeutic applications, including drug design and development.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 2-Cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid involves its interaction with specific molecular targets. The Fmoc group serves as a protecting group, allowing selective reactions at other functional sites. The cyclopropyl group can influence the compound’s reactivity and stability. The butanoic acid moiety can participate in various biochemical pathways, potentially affecting enzyme activity and protein function.
Comparison with Similar Compounds
Cyclopropyl vs. Aromatic Substituents
- Cyclopropyl group : Enhances rigidity and metabolic stability compared to linear alkyl or aromatic groups. This is critical for designing peptides resistant to enzymatic degradation .
- 3-Fluorophenyl/o-Tolyl groups : Introduce hydrophobicity and enable aromatic interactions (e.g., π-stacking) but may increase steric bulk compared to cyclopropyl .
Backbone Length and Chirality
- Butanoic acid (4-carbon chain): Offers flexibility in peptide linkage compared to shorter propanoic or acetic acid derivatives .
- Chiral centers: Compounds like (3R)-3-cyclopropyl-3-(Fmoc-amino)propanoic acid and (S)-2-(Fmoc-amino)hexanedioic acid enable precise stereochemical control in peptide design .
Orthogonal Protection
- ivDde-L-Dab(Fmoc)-OH : Combines Fmoc (base-labile) and ivDde (acid-labile) groups for sequential deprotection, allowing complex peptide architectures .
Biological Activity
2-Cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid, often referred to as Fmoc-cyclopropyl amino acid, is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C22H23NO4
- Molecular Weight : 365.42 g/mol
- CAS Number : 1699223-98-7
The biological activity of this compound is primarily attributed to its role as an inhibitor of cholinesterases, which are enzymes that break down neurotransmitters like acetylcholine. By inhibiting these enzymes, the compound can enhance cholinergic signaling, which is crucial for various physiological functions including memory and muscle contraction.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit significant interactions with various biological targets:
-
Cholinesterase Inhibition :
- Studies have shown that derivatives of fluorenes can act as selective inhibitors of butyrylcholinesterase (BChE), which is involved in neurodegenerative diseases such as Alzheimer's disease. The inhibition of BChE can lead to increased levels of acetylcholine in the synaptic cleft, enhancing cognitive function and memory retention .
- N-Methyl-D-Aspartate Receptor (NMDAR) Antagonism :
Study 1: Inhibition of Cholinesterases
A detailed investigation into fluorenes revealed that specific derivatives demonstrated potent inhibition against both AChE and BChE. The study highlighted the structure-activity relationship (SAR) where modifications to the fluorenyl group significantly affected inhibitory potency .
Study 2: Neuroprotective Effects
Research conducted on the neuroprotective properties of similar compounds indicated that they could mitigate neuronal death in models of excitotoxicity. The mechanism was linked to the modulation of NMDAR activity, suggesting potential therapeutic applications in conditions like Alzheimer's disease .
Data Table: Biological Activities
Q & A
Q. Table 2: Racemization Rates Under Different Conditions
| Coupling Agent | Temperature | Racemization (%) |
|---|---|---|
| HBTU/HOBt | 0°C | <1% |
| DIC/HOBt | 25°C | 3–5% |
Advanced: How can researchers address contradictions in reported toxicity data for in vitro studies?
Answer:
Discrepancies in toxicity data (e.g., Category 4 vs. unclassified) arise from limited ecotoxicological testing . Mitigation strategies include:
- Dose-Response Analysis: Conduct preliminary MTT assays to establish non-cytotoxic thresholds .
- Solvent Controls: Use DMSO or ethanol vehicles at <0.1% to avoid solvent interference .
- Literature Cross-Validation: Compare with structurally analogous Fmoc-amino acids (e.g., Fmoc-D-Glu-OH) for toxicity trends .
Advanced: What analytical techniques characterize stereochemical integrity during synthesis?
Answer:
- Chiral HPLC: Resolves enantiomers using columns like Chiralpak IA with hexane/isopropanol gradients .
- Circular Dichroism (CD): Detects conformational changes in the Fmoc group .
- NMR Spectroscopy: -NMR coupling constants (e.g., J = 6–8 Hz for cyclopropane protons) confirm stereochemistry .
Methodological Note: For impurities <0.1%, use LC-MS with electrospray ionization (ESI) for high sensitivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
